molecular formula C11H10N2O3 B8027378 4-(4-Isocyanatophenyl)morpholin-3-one

4-(4-Isocyanatophenyl)morpholin-3-one

Cat. No.: B8027378
M. Wt: 218.21 g/mol
InChI Key: JRNZFWQRNLXFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isocyanatophenyl)morpholin-3-one is a chemical compound with the molecular formula C11H10N2O3 It is a derivative of morpholine and isocyanate, characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a morpholin-3-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isocyanatophenyl)morpholin-3-one typically involves the N-acylation of 4-(4-aminophenyl)morpholin-3-one using bis(trichloromethyl) carbonate (triphosgene) to form the isocyanate derivative . The reaction conditions generally include the use of organic solvents such as isoamyl acetate or chlorobenzene, and the reaction is carried out at elevated temperatures (around 115-120°C) with the addition of catalysts like lithium iodide .

Industrial Production Methods

For industrial-scale production, the process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid, which is then reacted with 4-nitroaniline in the presence of a phenylboronic acid catalyst. The resulting 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide undergoes a ring-closing reaction to form 4-(4-nitrophenyl)morpholin-3-one, which is subsequently hydrogenated to yield 4-(4-aminophenyl)morpholin-3-one. This intermediate is then acylated to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isocyanatophenyl)morpholin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

    Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water.

    Catalysts: Lithium iodide, phenylboronic acid.

    Solvents: Isoamyl acetate, chlorobenzene.

    Conditions: Elevated temperatures (115-120°C), atmospheric or reduced pressure.

Major Products

    Ureas: Formed by reaction with amines.

    Carbamates: Formed by reaction with alcohols.

    Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

4-(4-Isocyanatophenyl)morpholin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Isocyanatophenyl)morpholin-3-one involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other macromolecules, potentially altering their function and activity. The compound can also participate in cyclization reactions, leading to the formation of biologically active heterocycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it valuable in the production of pharmaceuticals and advanced materials, distinguishing it from other morpholine derivatives that lack this functional group.

Properties

IUPAC Name

4-(4-isocyanatophenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-8-12-9-1-3-10(4-2-9)13-5-6-16-7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNZFWQRNLXFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Isocyanatophenyl)morpholin-3-one
Reactant of Route 2
Reactant of Route 2
4-(4-Isocyanatophenyl)morpholin-3-one
Reactant of Route 3
Reactant of Route 3
4-(4-Isocyanatophenyl)morpholin-3-one
Reactant of Route 4
Reactant of Route 4
4-(4-Isocyanatophenyl)morpholin-3-one
Reactant of Route 5
Reactant of Route 5
4-(4-Isocyanatophenyl)morpholin-3-one
Reactant of Route 6
Reactant of Route 6
4-(4-Isocyanatophenyl)morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.